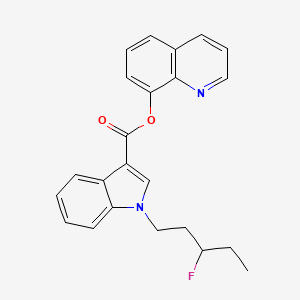

5-Fluoro PB-22 N-(3-fluoropentyl) isomer

Description

Quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by an indole-3-carboxylate core linked to a quinolin-8-yl ester group and a 3-fluoropentyl chain at the indole nitrogen. This compound belongs to the "PB-22" family of SCRAs, which are notorious for their high affinity for cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC) but with greater potency . Its 5-fluoropentyl analog, 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), is a well-documented controlled substance in multiple jurisdictions . The 3-fluoropentyl variant differs in the position of the fluorine atom on the pentyl chain, which may alter pharmacokinetic properties such as metabolic stability and receptor binding dynamics .

Properties

Molecular Formula |

C23H21FN2O2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

quinolin-8-yl 1-(3-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |

InChI Key |

KHHVRLVERWQVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and indole intermediates. The fluoropentyl chain is introduced through a nucleophilic substitution reaction. The final step involves the esterification of the indole carboxylate with the quinoline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.

Chemical Reactions Analysis

Degradation and Stability Reactions

The compound exhibits analytical instability under certain conditions:

-

Transesterification : In the presence of methanol or ethanol during GC-MS analysis, it undergoes transesterification, yielding methyl esters (e.g., methyl 1-(3-fluoropentyl)-(1H-indole)-3-carboxylate) and hydroxyquinoline derivatives .

-

Hydrolysis : Hydrolysis in aqueous environments can produce the carboxylic acid derivative (quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Transesterification | Methanol/Ethanol (GC-MS) | Methyl ester, hydroxyquinoline |

| Hydrolysis | Water or aqueous acid/base | Carboxylic acid derivative |

Analytical Fragmentation Reactions

During mass spectrometry (GC-MS), the compound undergoes characteristic fragmentation :

-

α-Cleavage : Loss of a hydroxyquinoline radical ([M–144]+ fragment at m/z 232) forms an N-1-(3-fluoropentyl)-indolylacylium ion .

-

Olefin elimination : Rearrangement of an H-atom from the m/z 232 ion yields fragments at m/z 144 (C₉H₆NO⁺) and m/z 116 (C₈H₆N⁺) .

-

β-H Elimination : Requires an N-substituent with a β-hydrogen, leading to elimination of 3-fluoropentene .

| Fragmentation Pathway | Key Ions | Mechanism |

|---|---|---|

| α-Cleavage | m/z 232 | Carbonyl group cleavage |

| Olefin Elimination | m/z 144, m/z 116 | Rearrangement and CO loss |

Oxidation and Reduction Reactions

-

Oxidation : Yields derivatives with modified functional groups (e.g., ketones or aldehydes).

-

Reduction : May reduce double bonds in the quinoline or indole moieties, altering structural stability.

Reactivity with Biological Targets

As a synthetic cannabinoid receptor agonist, it interacts with CB₁ receptors via hydrophobic and hydrogen-bonding interactions, modulating neurotransmitter release . Structural features (e.g., fluoropentyl chain) enhance receptor binding affinity compared to non-fluorinated analogs .

Comparative Reaction Analysis

| Compound | Structural Difference | Impact on Reactions |

|---|---|---|

| JWH 018 | Indole instead of quinoline | Altered receptor binding |

| 1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide | Indazole vs. indole core | Changes in esterification pathways |

Regulatory and Analytical Challenges

The compound’s instability during analysis necessitates specialized protocols to avoid artifacts. For example, GC-MS analysis requires careful avoidance of alcohol-based reagents to prevent transesterification .

This synthesis and reactivity profile underscores the compound’s complexity and its relevance in both pharmacological research and forensic chemistry.

Scientific Research Applications

Quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of quinolin-8-yl1-(3-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the PB-22 Family

The PB-22 family shares the quinolin-8-yl indole-3-carboxylate backbone but varies in the substituent at the indole nitrogen. Key analogues include:

Pharmacological and Metabolic Differences

- Receptor Affinity: 5F-PB-22: Binds CB1 with Ki ≈ 0.5 nM, comparable to JWH-018 (Ki ≈ 1 nM) but 10× more potent than PB-22 (Ki ≈ 5 nM) .

- Metabolic Stability: 5F-PB-22 resists esterase-mediated hydrolysis due to electron-withdrawing effects of the C5 fluorine, prolonging its half-life . 3F-PB-22’s fluorine at C3 may offer less metabolic protection, leading to faster clearance than 5F-PB-22 but slower than non-fluorinated PB-22 .

Legal and Regulatory Status

- 5F-PB-22 : Controlled in China (Listed in 2021 NPS regulations) and the U.S. (DEA Schedule I) .

- 3F-PB-22: Not explicitly listed in most jurisdictions but may fall under analog laws (e.g., U.S. Federal Analog Act) due to structural similarity .

Analytical Differentiation

- Mass Spectrometry : 3F-PB-22 and 5F-PB-22 share similar fragmentation patterns but differ in retention times (e.g., LC-MS: 3F-PB-22 elutes earlier due to reduced polarity) .

- NMR Spectroscopy : The 3-fluoropentyl chain produces distinct splitting patterns in $ ^1H $ NMR (e.g., δ 4.2–4.5 ppm for fluorinated CH$_2$ groups) compared to 5F-PB-22 (δ 4.5–4.8 ppm) .

Research Findings and Implications

- Toxicity : Fluorinated SCRAs like 5F-PB-22 are associated with severe adverse effects (e.g., seizures, cardiotoxicity) due to prolonged receptor activation. The 3F-PB-22 variant may mitigate these risks slightly via faster metabolism but remains a high-risk compound .

- Synthetic Challenges : Introducing fluorine at C3 requires precise alkylation conditions, increasing synthesis complexity compared to C5-fluorinated analogs .

Biological Activity

Quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate, also known as 5F-PB-22, is a synthetic cannabinoid that has attracted significant attention due to its biological activity and potential therapeutic applications. This compound acts primarily as a cannabinoid receptor agonist, influencing various physiological processes through its interaction with the endocannabinoid system. This article delves into the biological activity of quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

Quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate has a complex molecular structure characterized by the following features:

- Chemical Formula : C23H21FN2O2

- Molecular Weight : 376.42 g/mol

- IUPAC Name : 8-Quinolinyl 1-(3-fluoropentyl)-1H-indole-3-carboxylate

The presence of a quinoline moiety, a fluoropentyl chain, and an indole carboxylate group enables this compound to interact with multiple biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry .

Quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate primarily functions as a synthetic cannabinoid receptor agonist . Its mechanism involves binding to cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. This interaction modulates various physiological processes, including:

- Signal Transduction Pathways : Activation of these receptors can influence intracellular signaling cascades.

- Gene Expression : The compound may affect the transcription of genes related to pain perception and mood regulation.

- Metabolic Processes : It can alter metabolic pathways associated with energy balance and appetite regulation.

Research indicates that similar compounds can exhibit psychoactive effects, suggesting potential therapeutic uses in managing pain, anxiety disorders, and other conditions .

Comparative Analysis with Similar Compounds

To better understand its biological profile, quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide | Indazole base instead of indole | Different core structure affecting receptor interaction |

| JWH 018 | Similar core structure | Exhibits different functional groups leading to varied effects |

| Napht-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | Naphthalene substitution | Distinct pharmacological profiles due to structural differences |

The unique combination of functional groups in quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate allows for interactions with distinct biological targets, potentially leading to unique therapeutic effects not observed in similar compounds .

In Vitro Studies

In vitro studies have demonstrated that quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate exhibits high binding affinity for cannabinoid receptors. Techniques such as radiolabeled ligand binding assays have been utilized to quantify this affinity, revealing that it effectively activates CB1 receptors at lower concentrations compared to some other synthetic cannabinoids .

Toxicological Assessments

Toxicological assessments indicate that while quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate exhibits significant biological activity, its safety profile requires careful evaluation. Reports suggest potential psychoactive effects similar to those seen with natural cannabinoids but also highlight risks associated with synthetic variants .

Clinical Implications

Emerging data suggest that this compound could be explored for therapeutic applications in pain management and anxiety disorders. However, further clinical studies are necessary to establish efficacy and safety parameters comprehensively.

Q & A

Q. Methodological Guidance

- Degradation Monitoring : Use LC-MS to detect hydroxy isomers (e.g., 7Q isomer) formed under acidic/basic conditions .

- Storage Protocols : Store neat samples at -20°C; avoid prolonged exposure to room temperature to prevent fluoropentyl chain cleavage .

- Accelerated Stability Testing : Conduct at 40°C/75% RH to simulate long-term degradation pathways .

What are the critical steps in synthesizing quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate to minimize isomer formation?

Q. Synthesis Optimization

- Reaction Control : Use anhydrous conditions and catalysts (e.g., triethylamine) to direct regioselective carboxylate-quinolinyl coupling .

- Purification : Employ preparative LC to isolate the target compound from hydroxyquinoline byproducts .

- Characterization : Validate via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.